molecular formula C12H14O3 B14425301 1-[3-(But-3-en-2-yl)-2,4-dihydroxyphenyl]ethan-1-one CAS No. 79557-73-6

1-[3-(But-3-en-2-yl)-2,4-dihydroxyphenyl]ethan-1-one

Cat. No.: B14425301
CAS No.: 79557-73-6
M. Wt: 206.24 g/mol
InChI Key: ORMMBNPUNOBQOS-UHFFFAOYSA-N
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Description

1-[3-(But-3-en-2-yl)-2,4-dihydroxyphenyl]ethan-1-one is a chemical compound known for its unique structure and properties. It is an aromatic ketone with a molecular formula of C13H16O3. This compound is characterized by the presence of a but-3-en-2-yl group attached to a dihydroxyphenyl ring, making it a subject of interest in various fields of scientific research .

Preparation Methods

The synthesis of 1-[3-(But-3-en-2-yl)-2,4-dihydroxyphenyl]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dihydroxyacetophenone with but-3-en-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[3-(But-3-en-2-yl)-2,4-dihydroxyphenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydroxy derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, especially at the positions ortho to the hydroxyl groups.

Scientific Research Applications

1-[3-(But-3-en-2-yl)-2,4-dihydroxyphenyl]ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[3-(But-3-en-2-yl)-2,4-dihydroxyphenyl]ethan-1-one involves its interaction with various molecular targets. The hydroxyl groups on the phenyl ring can participate in hydrogen bonding and electron donation, affecting enzyme activity and receptor binding. The compound may also undergo redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

1-[3-(But-3-en-2-yl)-2,4-dihydroxyphenyl]ethan-1-one can be compared with similar compounds such as:

Properties

CAS No.

79557-73-6

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

1-(3-but-3-en-2-yl-2,4-dihydroxyphenyl)ethanone

InChI

InChI=1S/C12H14O3/c1-4-7(2)11-10(14)6-5-9(8(3)13)12(11)15/h4-7,14-15H,1H2,2-3H3

InChI Key

ORMMBNPUNOBQOS-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)C1=C(C=CC(=C1O)C(=O)C)O

Origin of Product

United States

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